molecular formula C30H33N5O4S B11680197 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11680197
M. Wt: 559.7 g/mol
InChI Key: PJFADCZDLXFYMZ-FDAWAROLSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structural features, including a triazole ring, a sulfanyl group, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and substituted phenyl compounds. The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole intermediate. The final step involves the condensation of the triazole-sulfanyl intermediate with an aldehyde or ketone to form the hydrazide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide moiety, converting it into corresponding amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes.

    Pathways Involved: The compound’s effects on cellular pathways can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its intended applications.

Properties

Molecular Formula

C30H33N5O4S

Molecular Weight

559.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H33N5O4S/c1-30(2,3)22-14-12-20(13-15-22)28-33-34-29(35(28)23-10-8-7-9-11-23)40-19-27(36)32-31-18-21-16-25(38-5)26(39-6)17-24(21)37-4/h7-18H,19H2,1-6H3,(H,32,36)/b31-18+

InChI Key

PJFADCZDLXFYMZ-FDAWAROLSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4OC)OC)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4OC)OC)OC

Origin of Product

United States

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